REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1.[CH3:12][C:13]([OH:17])([CH3:16])[C:14]#[CH:15]>C(N(CC)CC)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:12][C:13]([OH:17])([CH3:16])[C:14]#[C:15][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][CH2:10][CH3:11])=[CH:4][CH:3]=1 |^1:27,46|
|
Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)CCCC
|
Name
|
|
Quantity
|
139 g
|
Type
|
reactant
|
Smiles
|
CC(C#C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
copper(I) iodide
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was further stirred at 90° C. for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The resulting precipitated crystals
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
DISTILLATION
|
Details
|
triethylamine was distilled off
|
Type
|
EXTRACTION
|
Details
|
by extracting with chloroform
|
Type
|
WASH
|
Details
|
The resultant was washed with 10% hydrochloric acid twice
|
Type
|
DISTILLATION
|
Details
|
further with water twice, and then chloroform was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C#CC1=CC=C(C=C1)CCCC)(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |